N-(1-acetamido-2-oxopropyl)acetamide

Description

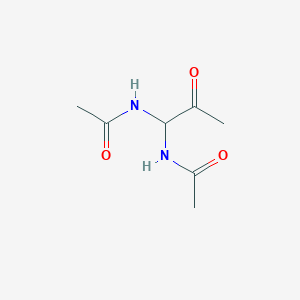

N-(1-acetamido-2-oxopropyl)acetamide is an acetamide derivative characterized by a branched structure containing two acetamide groups and a ketone moiety. The compound’s IUPAC name reflects its substitution pattern: the nitrogen atom of the acetamide group is attached to a 2-oxopropyl chain, which is further substituted with a second acetamido group at position 1.

Properties

CAS No. |

84827-12-3 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

N-(1-acetamido-2-oxopropyl)acetamide |

InChI |

InChI=1S/C7H12N2O3/c1-4(10)7(8-5(2)11)9-6(3)12/h7H,1-3H3,(H,8,11)(H,9,12) |

InChI Key |

XDJSWGKQJDUSHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(NC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetamido-2-oxopropyl)acetamide typically involves the reaction of acetamide with an appropriate oxopropyl derivative under controlled conditions. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a starting material. The reaction is carried out in the presence of sodium hydride (NaH) and toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetamido-2-oxopropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted acetamides.

Scientific Research Applications

N-(1-acetamido-2-oxopropyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetamido-2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the expression of certain operons by interacting with regulatory proteins at the protein level . This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between N-(1-acetamido-2-oxopropyl)acetamide and related compounds from the evidence:

*The molecular formula and weight for this compound are inferred based on structural similarity to analogs.

Key Observations:

Substituent Effects on Reactivity: The phenyl-substituted analog (N-(2-(2-oxopropyl)phenyl)acetamide, ) exhibits higher molecular weight and hydrophobicity due to the aromatic ring, which may enhance membrane permeability compared to the aliphatic this compound.

Functional Group Influence on Bioactivity: Methazolamide metabolites (e.g., MAC, MSH) contain sulfur-based heterocycles (thiadiazole), which are critical for carbonic anhydrase inhibition. In contrast, this compound lacks such motifs, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability:

- N-(2-(2-oxopropyl)phenyl)acetamide (191.23 g/mol, ): The phenyl group likely reduces aqueous solubility but enhances lipid bilayer penetration.

- N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (193.20 g/mol, ): The hydroxy group improves water solubility, making it more suitable for oral formulations than the target compound.

- Methazolamide Metabolites (e.g., MAC, ): Sulfonic acid derivatives (MSO, MGU) exhibit high polarity, favoring renal excretion over tissue accumulation.

Metabolic Pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.